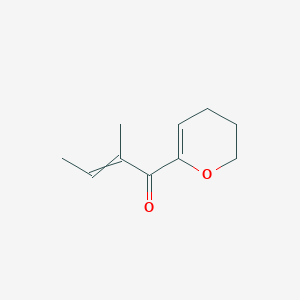![molecular formula C50H38N4O4 B12583905 6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline] CAS No. 647375-67-5](/img/structure/B12583905.png)
6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline] typically involves the condensation of appropriate aromatic diamines with diketones. One common method includes the reaction of 4,4’-methylenedianiline with 4,4’-dimethoxybenzil under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6,6’-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to partially or fully reduced quinoxaline rings.
科学研究应用
6,6’-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism by which 6,6’-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline] exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and inhibiting cell replication. Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
6,6’-(1,4-Phenylene)bis(2,2’6’,2’'-terpyridine): Known for its coordination chemistry and applications in metal-organic frameworks.
6,6’-(Perfluoropropane-2,2-diyl)bis(2,3-dihydrophthalazine-1,4-dione): Used in the synthesis of coordination polymers and studied for its unique structural properties.
Uniqueness
6,6’-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline] stands out due to its specific quinoxaline core and methoxyphenyl groups, which confer unique photophysical and chemical properties. These features make it particularly valuable in applications requiring fluorescence and specific chemical reactivity.
属性
CAS 编号 |
647375-67-5 |
|---|---|
分子式 |
C50H38N4O4 |
分子量 |
758.9 g/mol |
IUPAC 名称 |
6-[4-[2,3-bis(4-methoxyphenyl)quinoxalin-6-yl]phenyl]-2,3-bis(4-methoxyphenyl)quinoxaline |
InChI |
InChI=1S/C50H38N4O4/c1-55-39-19-9-33(10-20-39)47-49(35-13-23-41(57-3)24-14-35)53-45-29-37(17-27-43(45)51-47)31-5-7-32(8-6-31)38-18-28-44-46(30-38)54-50(36-15-25-42(58-4)26-16-36)48(52-44)34-11-21-40(56-2)22-12-34/h5-30H,1-4H3 |
InChI 键 |
ZINGZSKVKMHGAN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC=C(C=C4)C5=CC6=C(C=C5)N=C(C(=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)N=C2C9=CC=C(C=C9)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


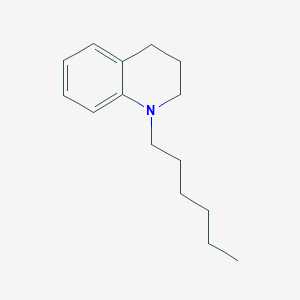
![2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12583832.png)
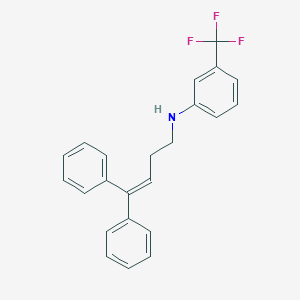
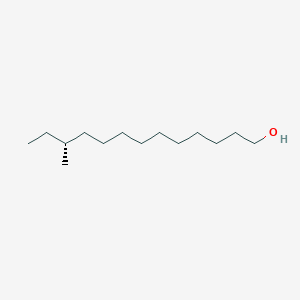
![1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12583846.png)
![[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B12583848.png)

![2,6-Bis[(dec-4-en-1-yl)oxy]anthracene](/img/structure/B12583884.png)
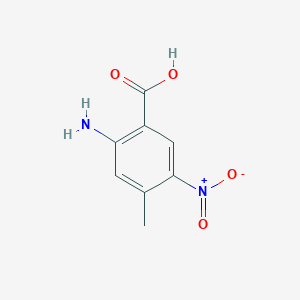
![2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12583894.png)
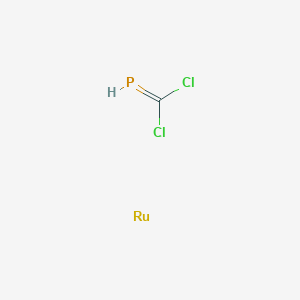
![1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one](/img/structure/B12583907.png)

